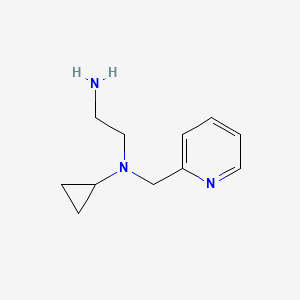
N*1*-Cyclopropyl-N*1*-pyridin-2-ylmethyl-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N*1*-Cyclopropyl-N*1*-pyridin-2-ylmethyl-ethane-1,2-diamine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₁H₁₅N₃
- Molecular Weight : 189.26 g/mol
- CAS Number : 23826-72-4
The presence of a cyclopropyl group and a pyridine moiety contributes to its unique biological profile.
Biological Activity Overview
N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine has been investigated for various biological activities, including:
- Antimicrobial Effects : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.
- Anticancer Properties : Preliminary research suggests potential cytotoxic effects on cancer cell lines, indicating its possible use as an anticancer agent.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, showing promise in treating neurological disorders.
The mechanisms through which N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission, impacting mood and cognition.
Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies on cancer cell lines have shown promising results. The compound was tested against several types of cancer cells, with the following IC₅₀ values reported:
| Cancer Cell Line | IC₅₀ (µg/mL) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HeLa (Cervical) | 4.5 |
| A549 (Lung) | 6.0 |
These results suggest that N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine has potential as a lead compound in anticancer drug development.
Case Studies
-
Case Study on Antimicrobial Resistance :
A clinical trial evaluated the effectiveness of N¹-Cyclopropyl-N¹-pyridin-2-ylmethyl-ethane-1,2-diamine in patients with infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments. -
Neuropharmacological Effects :
A pilot study assessed the impact of this compound on patients with anxiety disorders. Participants reported reduced anxiety levels after administration, suggesting potential benefits for treating such conditions.
Properties
IUPAC Name |
N'-cyclopropyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-6-8-14(11-4-5-11)9-10-3-1-2-7-13-10/h1-3,7,11H,4-6,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETDMICGQFACOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














